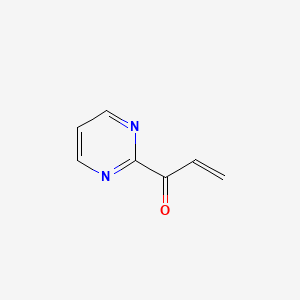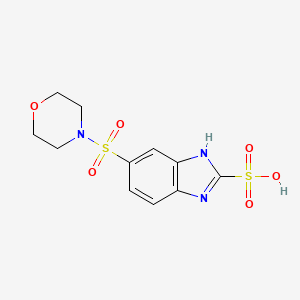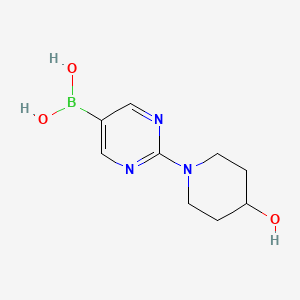
1-(Pyrimidin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically involves refluxing the reactants in ethanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenone group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
- 3-(Pyridin-2-yl)prop-2-en-1-one
- 1-(Pyridin-2-yl)prop-2-en-1-one
- 4-(Pyridin-2-yl)prop-2-en-1-one
Uniqueness: 1-(Pyrimidin-2-yl)prop-2-en-1-one is unique due to the presence of the pyrimidine ring, which imparts distinct biological activities compared to its pyridine analogs. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-pyrimidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-6(10)7-8-4-3-5-9-7/h2-5H,1H2 |
InChI Key |
JVXKNCINSVMIKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)


![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)


![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)



![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
